molecular formula C19H20N2O3 B2630362 N-(6-Methyl-2-nitrophenyl)(phenylcyclopentyl)formamide CAS No. 1023590-23-9

N-(6-Methyl-2-nitrophenyl)(phenylcyclopentyl)formamide

Cat. No. B2630362
M. Wt: 324.38
InChI Key: MNJZAACTXGTLLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(6-Methyl-2-nitrophenyl)(phenylcyclopentyl)formamide” is a chemical compound with the molecular formula C19H20N2O3 . It is intended for research use only and is not for human or veterinary use.


Molecular Structure Analysis

The molecular structure of “N-(6-Methyl-2-nitrophenyl)(phenylcyclopentyl)formamide” consists of a formamide group (CONH2) attached to a phenylcyclopentyl group and a 6-methyl-2-nitrophenyl group . The exact three-dimensional structure would depend on the specific orientations of these groups in space.

Scientific Research Applications

Chemical Synthesis and Reactions

  • The synthesis and herbicidal activities of novel formamide derivatives, using similar starting materials, have been explored, though these specific compounds showed no herbicidal activities at certain concentrations (Li Yuan-xiang, 2011).
  • Research has delved into the nitrosation of formamides, involving pseudopericyclic 1,3-sigmatropic rearrangements, a process that may be relevant to the chemical behavior of similar compounds (D. Birney, 2004).

Catalysis and Industrial Applications

  • Gold nanoparticles supported on NiO have been used to catalyze the N-formylation of amines with methanol and molecular oxygen, a process relevant to the manufacturing of formamides (T. Ishida, M. Haruta, 2009).
  • N-formylmorpholine, a chemically stable formamide derivative, has been synthesized and used as a green solvent in the synthesis of organic compounds due to its unique properties (N. Ghasemi, 2018).

Biochemistry and Pharmacology

  • The fungicidal properties of derivatives of 2-amino-4-nitrophenol, which may share structural similarities with the subject compound, were studied, showing that specific structural alterations can enhance fungicidal activity against certain fungi (L. Mukhtorov et al., 2019).

Pharmaceutical Synthesis

  • The synthesis of N-formyl morpholine as a green solvent in the synthesis of pharmaceuticals illustrates the potential utility of formamide derivatives in creating environmentally friendly production processes (N. Ghasemi, 2018).

properties

IUPAC Name

N-(2-methyl-6-nitrophenyl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-14-8-7-11-16(21(23)24)17(14)20-18(22)19(12-5-6-13-19)15-9-3-2-4-10-15/h2-4,7-11H,5-6,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJZAACTXGTLLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])NC(=O)C2(CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-Methyl-2-nitrophenyl)(phenylcyclopentyl)formamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.